Acetylcholinesterase and Carboxylesterase Inhibition Profile Delineates a Low-Potency Baseline
The compound inhibits human erythrocyte acetylcholinesterase (AChE) with an IC₅₀ of 65,000 nM and pig liver carboxylesterase with an IC₅₀ of 23,100 nM [1]. These values define a low-potency baseline that contrasts sharply with known neuroactive or esterase-targeted agents (e.g., donepezil for AChE exhibits sub-10 nM IC₅₀), positioning this compound as a useful low-activity control or a scaffold for fragment‑based optimisation rather than a high‑potency hit.
| Evidence Dimension | In vitro enzyme inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 65,000 nM; liver carboxylesterase IC₅₀ = 23,100 nM |
| Comparator Or Baseline | Donepezil (AChE IC₅₀ <10 nM, literature standard); potent esterase inhibitors typically exhibit IC₅₀ <100 nM |
| Quantified Difference | >6,500‑fold weaker AChE inhibition relative to a clinical standard |
| Conditions | Spectrophotometric assay; human erythrocyte AChE incubated 12 min; pig liver carboxylesterase with p‑nitrophenyl acetate substrate [1] |
Why This Matters
When procuring compounds for enzyme‑inhibition screening or counter‑screening panels, knowing the near‑millimolar potency baseline prevents misclassification as a high‑risk off‑target hit and supports its use as a negative control or inert scaffold.
- [1] BindingDB Entry BDBM50358311 (ChEMBL1922540), IC50 data for acetylcholinesterase and liver carboxylesterase, https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358311 (accessed 2026-05-05). View Source
